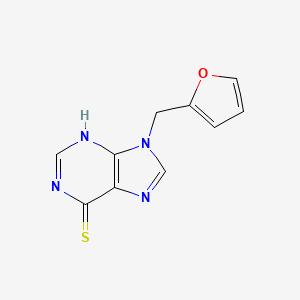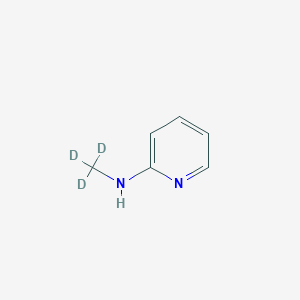
2-(Methylamino-d3)-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino-d3)-pyridine is a deuterated analog of 2-(methylamino)pyridine, where the hydrogen atoms in the methylamino group are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino-d3)-pyridine typically involves the deuteration of 2-(methylamino)pyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. This process can be carried out using deuterated solvents and catalysts to facilitate the exchange reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment to handle deuterated reagents and ensure the complete exchange of hydrogen atoms with deuterium.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylamino-d3)-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
2-(Methylamino-d3)-pyridine is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a labeled compound in spectroscopic studies to investigate reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: Applied in the development of new materials and catalysts with enhanced stability and performance.
Mécanisme D'action
The mechanism of action of 2-(Methylamino-d3)-pyridine involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability, leading to altered biological activity. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylamino)pyridine: The non-deuterated analog with similar chemical properties but different spectroscopic characteristics.
4-Methylamino-d3 Antipyrine: Another deuterated compound used in pharmaceutical research.
2-(Methylamino-d3)-3’,4’-(methylenedioxy)butyrophenone: A deuterated compound used as an analytical reference material.
Uniqueness
2-(Methylamino-d3)-pyridine is unique due to its deuterium labeling, which provides distinct advantages in stability and spectroscopic analysis. This makes it particularly valuable in research applications where precise tracking and analysis of the compound are required.
Propriétés
Formule moléculaire |
C6H8N2 |
|---|---|
Poids moléculaire |
111.16 g/mol |
Nom IUPAC |
N-(trideuteriomethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H8N2/c1-7-6-4-2-3-5-8-6/h2-5H,1H3,(H,7,8)/i1D3 |
Clé InChI |
SVEUVITYHIHZQE-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC1=CC=CC=N1 |
SMILES canonique |
CNC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Acetyloxy-(2-ethylphenyl)amino] ethanoate](/img/structure/B14019206.png)
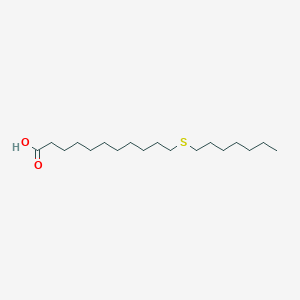
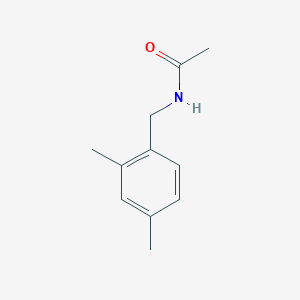
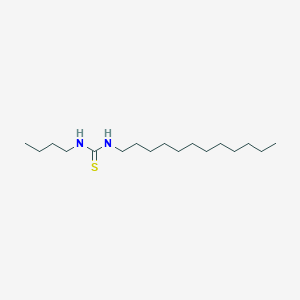
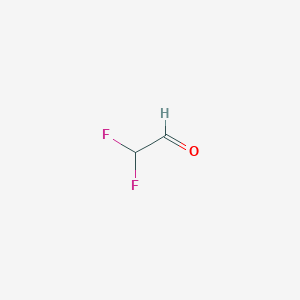
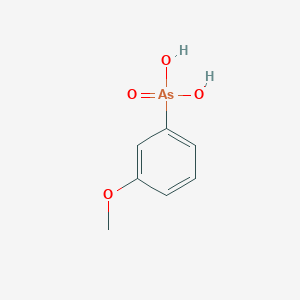
![methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate](/img/structure/B14019255.png)

![1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14019264.png)
![10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14019278.png)
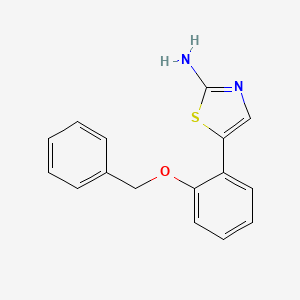
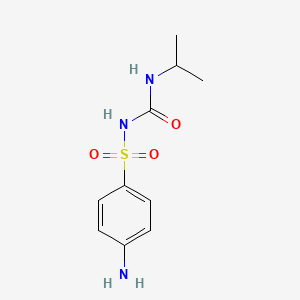
![o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate](/img/structure/B14019296.png)
